molecular formula C11H20N4O2 B253988 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No. B253988
M. Wt: 240.3 g/mol
InChI Key: QLCIFSKRIPWBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazine ring and an amino group, making it a potential candidate for various applications.

Mechanism of Action

The mechanism of action of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess antiviral activity against HIV-1 and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potential as a new drug candidate. Its antitumor, antiviral, and antimicrobial activity make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, research on the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction between 6-methyl-1,3,5-triazine-2,4-diamine and butyl glycidyl ether in the presence of a base. The reaction proceeds through the opening of the epoxide ring of butyl glycidyl ether and the subsequent nucleophilic attack of the amino group of 6-methyl-1,3,5-triazine-2,4-diamine. The resulting product is then isolated and purified by recrystallization.

Scientific Research Applications

3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial activity, making it a promising candidate for the development of new drugs. Additionally, it has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.

properties

Product Name

3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

Molecular Formula

C11H20N4O2

Molecular Weight

240.3 g/mol

IUPAC Name

3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H20N4O2/c1-3-4-7-17-8-5-6-12-11-13-10(16)9(2)14-15-11/h3-8H2,1-2H3,(H2,12,13,15,16)

InChI Key

QLCIFSKRIPWBIH-UHFFFAOYSA-N

Isomeric SMILES

CCCCOCCCNC1=NC(=O)C(=NN1)C

SMILES

CCCCOCCCNC1=NC(=O)C(=NN1)C

Canonical SMILES

CCCCOCCCNC1=NC(=O)C(=NN1)C

Origin of Product

United States

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